2-((2R,6R)-2,6-Dimethylmorpholino)-3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
2-((2R,6R)-2,6-Dimethylmorpholino)-3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound that features a morpholine ring, difluorobenzaldehyde, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,6R)-2,6-Dimethylmorpholino)-3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Difluorobenzaldehyde Group: This step involves the reaction of the morpholine derivative with 3,4-difluorobenzaldehyde under controlled conditions.
Attachment of the Dioxaborolane Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the formation of boron-containing compounds.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and difluorobenzaldehyde group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog without the difluorobenzaldehyde and dioxaborolane groups.
3,4-Difluorobenzaldehyde: Lacks the morpholine and dioxaborolane groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the morpholine and difluorobenzaldehyde groups.
Uniqueness
The uniqueness of 2-((2R,6R)-2,6-Dimethylmorpholino)-3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H26BF2NO4 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
2-[(2R,6R)-2,6-dimethylmorpholin-4-yl]-3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C19H26BF2NO4/c1-11-8-23(9-12(2)25-11)17-13(10-24)7-14(15(21)16(17)22)20-26-18(3,4)19(5,6)27-20/h7,10-12H,8-9H2,1-6H3/t11-,12-/m1/s1 |
InChI Key |
ODRJWECQOYMHFZ-VXGBXAGGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N3C[C@H](O[C@@H](C3)C)C)C=O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N3CC(OC(C3)C)C)C=O |
Origin of Product |
United States |
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